1,4-Bis(difluoromethoxy)benzene

Lipophilicity ADME Materials Science

1,4-Bis(difluoromethoxy)benzene is a fluorinated aromatic ether characterized by two difluoromethoxy (–OCF₂H) groups in the para-position of a benzene ring. This compound is a versatile building block in organic synthesis, particularly valued for the electron-withdrawing and lipophilic properties imparted by its fluorinated substituents.

Molecular Formula C8H6F4O2
Molecular Weight 210.13 g/mol
CAS No. 27691-15-2
Cat. No. B3256808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(difluoromethoxy)benzene
CAS27691-15-2
Molecular FormulaC8H6F4O2
Molecular Weight210.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(F)F)OC(F)F
InChIInChI=1S/C8H6F4O2/c9-7(10)13-5-1-2-6(4-3-5)14-8(11)12/h1-4,7-8H
InChIKeyLKQPAFGCRUBSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(difluoromethoxy)benzene (CAS 27691-15-2): Physicochemical and Procurement Overview


1,4-Bis(difluoromethoxy)benzene is a fluorinated aromatic ether characterized by two difluoromethoxy (–OCF₂H) groups in the para-position of a benzene ring . This compound is a versatile building block in organic synthesis, particularly valued for the electron-withdrawing and lipophilic properties imparted by its fluorinated substituents . Its applications are prominently noted in the development of advanced liquid crystal materials [1] and as a specialty intermediate in pharmaceutical and agrochemical research .

1,4-Bis(difluoromethoxy)benzene: Why In-Class Substitution is Non-Trivial


Direct substitution of 1,4-Bis(difluoromethoxy)benzene with structurally similar fluorinated or non-fluorinated analogs is often not viable due to critical differences in electronic and physical properties. The specific substitution pattern and the unique conformational polarity of the difluoromethoxy group, which can interconvert between lipophilic and polar states, confer a distinct profile compared to compounds with trifluoromethoxy, methoxy, or other halide substituents [1]. These differences manifest in altered lipophilicity , thermal stability , and performance in applications such as liquid crystal displays, where parameters like rotational viscosity and dielectric anisotropy are highly sensitive to molecular structure [2]. Consequently, replacing this compound without empirical validation of key performance metrics introduces significant risk to process reproducibility and end-product function.

1,4-Bis(difluoromethoxy)benzene: Quantitative Differentiation Evidence for Scientific Selection


Contrasting Lipophilicity: 1,4-Bis(difluoromethoxy)benzene vs. 1,4-Bis(trifluoromethoxy)benzene

The difluoromethoxy group confers lower lipophilicity compared to its trifluoromethoxy analog. 1,4-Bis(difluoromethoxy)benzene has an experimentally determined ACD/LogP of 2.46 , whereas 1,4-Bis(trifluoromethoxy)benzene is reported with a LogP of 3.48 [1]. The difluoromethoxy group's unique ability to switch between lipophilic and polar conformations offers a distinct advantage in tailoring molecular solubility and membrane permeability [2].

Lipophilicity ADME Materials Science

Enhanced Liquid Crystal Performance: Low Rotational Viscosity of Difluoromethoxy-Bridged Compounds

Patents covering liquid crystal compounds with a difluoromethoxy bridge bond explicitly claim the advantage of low rotational viscosity, which is crucial for faster response times in LCDs [1]. The compound's structure, with the difluoromethoxy moiety as a bridging unit, is noted to provide a combination of low rotational viscosity and large dielectric anisotropy, allowing for reduced drive voltages [2]. This property is a key differentiator from non-fluorinated analogs, which typically exhibit higher viscosity.

Liquid Crystals Display Technology Materials Science

Molecular Properties: Higher Topological Polar Surface Area (TPSA) Compared to Trifluoromethoxy Analog

1,4-Bis(difluoromethoxy)benzene exhibits a Topological Polar Surface Area (TPSA) of 18.5 Ų , which is identical to that reported for 1,4-Bis(trifluoromethoxy)benzene (PSA of 18.46 Ų) [1]. This indicates that, despite differences in lipophilicity, the two compounds present a similar polar surface area for intermolecular interactions. However, the difluoromethoxy compound features more hydrogen bond acceptors (6 vs. 2 in the trifluoromethoxy analog) , which can influence molecular recognition and binding events.

Drug Design Physicochemical Properties ADME

Thermal Stability: Elevated Boiling Point Compared to Mono-Substituted Fluorobenzene Derivatives

1,4-Bis(difluoromethoxy)benzene has a predicted boiling point of 196.0±0.0 °C at 760 mmHg . This is significantly higher than that of mono-substituted fluorobenzene derivatives, such as (trifluoromethoxy)benzene, which boils at 102.8±35.0 °C . The elevated boiling point reflects the increased molecular weight and stronger intermolecular interactions conferred by the para-disubstituted difluoromethoxy groups.

Thermal Properties Process Chemistry Materials Stability

1,4-Bis(difluoromethoxy)benzene: High-Impact Application Scenarios for Procurement


Advanced Liquid Crystal Display (LCD) Materials

1,4-Bis(difluoromethoxy)benzene is a valuable intermediate for synthesizing novel liquid crystal compounds with low rotational viscosity and large dielectric anisotropy [1]. Its incorporation into liquid crystal mixtures enables the development of displays with faster response times and lower power consumption [2]. This application is supported by multiple patents highlighting the performance advantages of difluoromethoxy-bridged structures [1][2].

Fine Chemical Synthesis of Fluorinated Building Blocks

As a symmetrical, para-disubstituted aromatic ether, this compound serves as a strategic building block for the synthesis of more complex fluorinated molecules . Its difluoromethoxy groups provide a unique combination of electron-withdrawing character and moderate lipophilicity, making it a versatile precursor for pharmaceuticals and agrochemicals where precise modulation of molecular properties is required .

Physicochemical Property Modulation in Drug Discovery

The difluoromethoxy group's ability to act as both a lipophilic and a polar group, depending on conformation, makes this compound a valuable tool in medicinal chemistry [3]. It offers a strategic alternative to trifluoromethoxy groups when a reduction in lipophilicity is desired without drastically altering molecular size or shape, as evidenced by the lower LogP (2.46 vs. 3.48) . This can be critical for optimizing ADME properties and reducing off-target binding.

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